[4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone
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Overview
Description
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone: is a complex organic compound that features a piperazine ring linked to a thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 2-methoxyphenylpiperazine.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form 4-(4-methoxyphenyl)-1,2,3-thiadiazole.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the thiadiazole ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as a ligand for alpha1-adrenergic receptors, which are involved in numerous physiological processes, including vasoconstriction and neurotransmission .
Medicine
In medicine, [4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is being investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features allow for the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate the release of neurotransmitters such as norepinephrine and dopamine, thereby influencing mood and cognitive functions . The molecular pathways involved include the activation or inhibition of G-protein coupled receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it also acts on alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
What sets [4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone apart is its dual functional groups, which allow for a broader range of biological activities. Its methoxyphenyl and thiadiazole moieties provide unique binding affinities and selectivities compared to other similar compounds .
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone |
InChI |
InChI=1S/C21H22N4O3S/c1-27-16-9-7-15(8-10-16)19-20(29-23-22-19)21(26)25-13-11-24(12-14-25)17-5-3-4-6-18(17)28-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
NCDQYNWPPBOKFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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